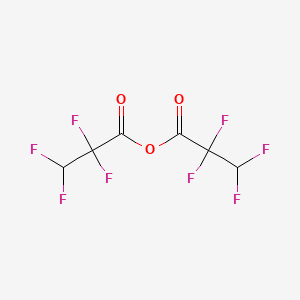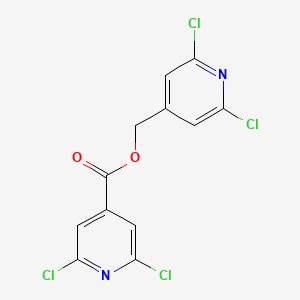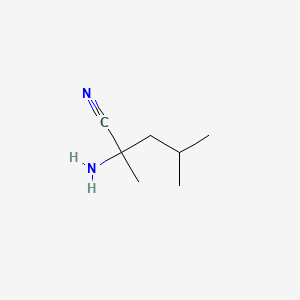
2,2,3,3-Tetrafluoropropanoic anhydride
説明
2,2,3,3-Tetrafluoropropanoic anhydride is a useful research compound. Its molecular formula is C6H2F8O3 and its molecular weight is 274.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical Oxidation
Wang et al. (2014) explored the electrocatalytic oxidation of 2,2,3,3-tetrafluoro-1-propanol (TFP) to produce 2,2,3,3-tetrafluoropropionic acid (TFPA), a high value-added chemical. They developed a functional electrocatalytic reactor with nano-MnOx loaded porous Ti electrode, achieving over 99.9% selectivity to sodium 2,2,3,3-tetrafluoropropionate (STFP) under optimal conditions (Wang et al., 2014).
UV Oxidation for Wastewater Treatment
Shih, Tsai, and Huang (2013) utilized a novel three-phase fluidized bed reactor combining photo oxidation and adsorption processes for the mineralization and defluoridation of 2,2,3,3-tetrafluoro-1-propanol (TFP) wastewater. This method achieved over 99.95% TOC removal of TFP, indicating its effectiveness in wastewater treatment (Shih, Tsai, & Huang, 2013).
Synthesis of Functionalized Tetrasilanes
Haga, Burschka, and Tacke (2008) reported the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes by reacting 2,2,3,3-tetraphenyltetrasilanes with trifluoromethanesulfonic acid. These compounds, exhibiting a distorted octahedral coordination of silicon atoms, are potential precursors for other functionalized tetrasilanes (Haga, Burschka, & Tacke, 2008).
Preparation of Tetrafluoropropyl Acrylate
Wang Yue-chuan (2004) demonstrated the preparation of 2,2,3,3-tetrafluoropropyl acrylate (TFPA) through the esterification of acrylic acid and 2,2,3,3-tetrafluoropropanol. The optimized conditions yielded TFPA at a rate of 65-70% (Wang Yue-chuan, 2004).
Sequestration in Solution-Phase Combinatorial Libraries
Parlow, Naing, South, and Flynn (1997) used tetrafluorophthalic anhydride as a Sequestration Enabling Reagent (SER) in purifying solution-phase reactions. This method involved covalent reaction with remaining amine, aiding in the sequestration and removal of electrophiles from reaction mixtures (Parlow et al., 1997).
Safety and Hazards
The compound is classified as corrosive, with hazard statements including H314 (causes severe skin burns and eye damage), H290 (may be corrosive to metals), and H318 (causes serious eye damage) . Safety measures include avoiding all personal contact, using protective clothing, and ensuring good ventilation .
作用機序
Mode of Action
2,2,3,3-Tetrafluoropropanoic anhydride, being a strong acid, can cause coagulation necrosis, which is characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the coagulation of proteins, leading to necrosis . This can result in tissue damage and inflammation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be noted that this compound is combustible and presents a slight fire hazard when exposed to heat or flame . Furthermore, it should be avoided in environments with oxidizing agents, such as nitrates, oxidizing acids, chlorine bleaches, and pool chlorine, as ignition may result .
特性
IUPAC Name |
2,2,3,3-tetrafluoropropanoyl 2,2,3,3-tetrafluoropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8O3/c7-1(8)5(11,12)3(15)17-4(16)6(13,14)2(9)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGWXMJBOPPNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)OC(=O)C(C(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505420 | |
| Record name | 2H-Perfluoropropanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337-83-7 | |
| Record name | Propanoic acid, 2,2,3,3-tetrafluoro-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Perfluoropropanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-Tetrafluoropropanoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride](/img/structure/B3031350.png)

![[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine](/img/structure/B3031354.png)


![3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B3031359.png)


